molecular formula C18H15ClN2O3 B11345351 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11345351
M. Wt: 342.8 g/mol
InChI Key: FMQLHSODIZXCKA-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl and 2-ethoxyphenyl groups adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of the oxazole ring with the 4-chlorophenyl and 2-ethoxyphenyl groups

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15ClN2O3/c1-2-23-16-6-4-3-5-14(16)20-18(22)15-11-17(24-21-15)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,22)

InChI Key

FMQLHSODIZXCKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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